(4-Chloro-2-fluorophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(7(10)3-6)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWQIURFCWLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224155 | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-53-3 | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
The synthesis of this compound generally begins with 4-chloro-2-fluorobenzyl derivatives or 4-chloro-2-fluorophenylmethanol as precursors. The key reagents involved include:
- Methanesulfonyl chloride or equivalents as sulfonylating agents.
- Chlorine gas or chlorinating agents for introducing the sulfonyl chloride functionality.
- Catalysts such as phase transfer catalysts or Lewis acids to facilitate chlorination and sulfonylation.
Typical Synthetic Sequence
Sulfonylation of 4-chloro-2-fluorobenzyl derivatives: The aromatic substrate is reacted with methanesulfonyl chloride or methanesulfonic acid derivatives to introduce the methanesulfonyl group onto the benzyl position.
Chlorination to form sulfonyl chloride: The sulfonylated intermediate is then chlorinated, often using chlorine gas or thionyl chloride, to convert the sulfonic acid or sulfonate group into the sulfonyl chloride.
Purification: The crude product is purified by distillation or recrystallization to obtain high-purity this compound.
Detailed Research Findings and Reaction Conditions
Notes on Catalysts and Solvents
- Phase transfer catalysts such as quaternary ammonium salts have been shown to facilitate the chlorination of sulfonate intermediates effectively, improving yields and reducing side reactions.
- Solvent-free conditions have been successfully employed for the sulfonylation step, enhancing atom economy and environmental friendliness.
- Dimethylformamide (DMF) is often used as a solvent in sulfonylation and chlorination due to its ability to dissolve both organic and inorganic reagents and stabilize intermediates.
Mechanistic Insights and Side Reactions
- The chlorination step proceeds via electrophilic substitution where chlorine replaces hydroxyl or sulfonate groups to form sulfonyl chlorides.
- Side reactions such as over-chlorination or aromatic ring chlorination are minimized by controlling temperature and reagent stoichiometry.
- The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring influences reactivity, often requiring milder conditions to avoid degradation.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | 4-chloro-2-fluorobenzyl derivative | Methanesulfonyl chloride, chlorine gas | Solvent-free, catalyst, 0–50 °C | High yield, environmentally friendly | Requires chlorine handling safety |
| 2 | Sodium methanesulfonate | Catalyst, chlorine gas | Solvent-free, catalyst present | High selectivity, scalable | Catalyst cost, reaction control |
| 3 | Dimethyl disulfide | Chlorine gas, phase transfer catalyst | Room temperature, catalyst | Mild conditions, good yield | Availability of dimethyl disulfide |
| 4 | Thiourea or S-methylisothiouronium sulfate | Dimethyl sulfate, chlorine | Two-step reaction, moderate temp | Well-established, reproducible | Multi-step, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative transformations can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of sulfonyl chlorides. The reaction is usually performed in anhydrous ether or THF under an inert atmosphere.
Oxidation: :
Biological Activity
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is a notable organosulfur compound characterized by its sulfonyl chloride functional group attached to a substituted aromatic ring. Its molecular formula is CHClFOS, indicating the presence of chlorine and fluorine substituents that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel drugs.
The compound's reactivity is primarily attributed to the sulfonyl chloride group, which makes it an effective sulfonylating agent. This property allows it to introduce the (4-chloro-2-fluorophenyl)methanesulfonyl group into various substrates, facilitating the synthesis of sulfonamides and sulfonyl esters.
Synthesis Methods:
- Direct Reaction with Amines: The compound can be synthesized through the reaction of this compound with primary or secondary amines.
- Nucleophilic Aromatic Substitution: The chlorine atom acts as a leaving group in nucleophilic aromatic substitution reactions, allowing for targeted modifications of biological molecules.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its derivatives have been explored for their potential therapeutic effects, which include:
- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential use as antibacterial agents.
- Anticancer Properties: Computational studies predict that this compound may interact with specific cancer-related targets, presenting opportunities for drug development against various types of cancer.
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The sulfonamide group can inhibit enzyme activity or modulate receptor functions, influencing cellular pathways related to inflammation and tumorigenesis.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria.
-
Anticancer Research:
- In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects on cancer cell lines, leading to apoptosis. These findings were supported by molecular docking studies that suggested strong binding affinity to key oncogenic proteins.
-
Computational Predictions:
- Using tools like PASS (Prediction of Activity Spectra for Substances), researchers have predicted a broad spectrum of biological activities for this compound, including potential interactions with enzymes involved in metabolic pathways.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals.
Synthesis of Drug Compounds
This compound is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its electrophilic nature, allowing it to react with nucleophiles in target molecules. Notably, it has been used in the synthesis of anti-inflammatory and anticancer agents through various chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling Reaction : This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of complex drug molecules.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in tumor cell lines. Modifications to the structure have resulted in compounds with enhanced cytotoxicity compared to standard chemotherapeutic agents.
Agrochemical Applications
The compound is also significant in the agrochemical industry, where it serves as an intermediate for synthesizing herbicides and insecticides.
Material Science Applications
In material science, this compound is employed in producing functional materials with specific properties.
Synthesis of Functional Polymers
The compound's reactivity allows it to be used in the preparation of polymers that require specific chemical functionalities for applications in electronics or coatings .
Summary Table of Applications
| Application Area | Specific Use | Examples |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Anticancer agents, anti-inflammatory drugs |
| Agrochemicals | Synthesis of herbicides and insecticides | Pest control formulations |
| Material Science | Production of functional materials | Coatings, electronic components |
Enzyme Inhibition Studies
Computational studies have predicted interactions between this compound and various enzymes involved in inflammatory pathways, suggesting potential roles in developing anti-inflammatory drugs .
Pharmacological Applications
The compound has been explored for its potential as an acid secretion inhibitor, indicating possible therapeutic applications in gastrointestinal disorders .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Boiling Point (℃) | Density (g/mL) | |
|---|---|---|---|---|---|---|
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | None | 60 (21 mmHg) | 1.48 | [6] |
| (4-Fluorophenyl)methanesulfonyl chloride | C₇H₆ClFO₂S | 208.63 | 4-Fluoro | N/A | N/A | [8] |
| (4-Bromo-2-chlorophenyl)methanesulfonyl chloride | C₇H₅BrCl₂O₂S | 303.99 | 4-Bromo, 2-Chloro | N/A | N/A | [10] |
| 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | C₉H₁₀ClFO₃S | 252.69 | 4-Fluoro, methoxy | N/A | N/A | [7] |
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase the electrophilicity of the sulfonyl chloride group, enhancing reactivity toward nucleophilic substitution. The target compound’s 4-Cl and 2-F substituents likely render it more reactive than monosubstituted analogs (e.g., 4-fluorophenyl derivative) [8]. Steric hindrance from ortho substituents (e.g., 2-fluoro in the target compound) may slightly reduce reaction rates compared to para-substituted derivatives [7].
Reactivity in Hydrolysis and Destruction
| Compound Name | Reactivity with NaOH (2.5 M) | Destruction Protocol |
|---|---|---|
| Methanesulfonyl chloride | Highly reactive (room temperature) | Immediate hydrolysis, no reflux required [5] |
| Benzenesulfonyl chloride | Moderate reactivity | Requires 3–24 h stirring or reflux [5] |
| This compound (inferred) | Likely moderate-high reactivity | Expected to hydrolyze faster than benzenesulfonyl chloride due to EWGs but slower than aliphatic analogs |
Rationale :
- Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) hydrolyze rapidly at room temperature, while aromatic derivatives (e.g., benzenesulfonyl chloride) require prolonged heating [5]. The target compound’s electron-withdrawing substituents may bridge this gap, accelerating hydrolysis compared to unsubstituted aryl derivatives.
Comparison of Hazards :
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling (4-Chloro-2-fluorophenyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face shield when handling large quantities. Respiratory protection (e.g., organic vapor respirator) is mandatory to avoid inhalation of vapors .
- Ventilation : Conduct experiments in a fume hood with ≥100 fpm airflow. Ensure local exhaust ventilation if transferring between containers .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
- Storage : Store in original, corrosion-resistant containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Step 1 : Start with (4-chloro-2-fluorophenyl)methanol. React with methanesulfonic acid chloride (MsCl) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.
- Step 2 : Add triethylamine (TEA) dropwise to neutralize HCl byproducts. Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1, Rf ~0.5).
- Purification : Isolate via vacuum distillation or column chromatography (silica gel, gradient elution with DCM). Yield typically ranges from 65–80% .
Q. Which analytical techniques are optimal for assessing the purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm aromatic proton environments (δ 7.2–7.8 ppm) and sulfonyl chloride signals (δ 3.8 ppm for CH₂SO₂Cl) .
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min. Purity >98% is acceptable for most syntheses.
- Elemental Analysis : Validate C, H, Cl, and S content against theoretical values (e.g., C: 40.5%, Cl: 19.1%) .
Advanced Research Questions
Q. How does the electron-withdrawing substituent (Cl/F) on the aryl ring influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Mechanistic Insight : The Cl and F groups activate the sulfonyl chloride moiety via inductive effects, increasing electrophilicity. This accelerates reactions with amines (e.g., sulfonamide formation) but may require lower temperatures (−20°C) to suppress side reactions like hydrolysis.
- Kinetic Studies : Compare reaction rates with non-halogenated analogs using stopped-flow UV-Vis spectroscopy. Rate constants (k) for amine reactions are typically 2–3× higher .
Q. How can contradictory literature data on hydrolysis stability be resolved?
- Methodological Approach :
- Controlled Hydrolysis Experiments : Prepare aqueous solutions (pH 2–12) and monitor degradation via LC-MS at 25°C and 40°C. Use pseudo-first-order kinetics to calculate half-lives (t₁/₂).
- Contradiction Resolution : Discrepancies often arise from trace moisture in solvents. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
Q. What strategies minimize dimerization during sulfonamide synthesis?
- Optimization Steps :
- Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates. Avoid DCM, which may promote side reactions.
- Stoichiometry : Maintain a 1:1.2 molar ratio of sulfonyl chloride to amine. Excess amine reduces dimerization but may require post-reaction quenching.
- Temperature Control : Conduct reactions at −10°C to slow competing pathways. For example, yields improve from 55% (room temp) to 85% (low temp) .
Q. How does genotoxicity data inform in vivo experimental design?
- Implications and Mitigation :
- Genotoxicity Profile : Methanesulfonyl chloride analogs show chromosomal aberrations in CHO cells with metabolic activation (S9 mix). Assume similar risks for the target compound .
- In Vivo Protocols : Limit exposure duration (<4 weeks) and use doses ≤50 mg/kg in rodent studies. Include negative controls (vehicle-only) and monitor hematological/neurological endpoints.
- Alternatives : Consider less reactive sulfonating agents (e.g., tosyl chloride) for long-term studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
